REACTION_CXSMILES
|
O[C:2]1[C:7](CC=C)=[C:6]([O:11][CH2:12][O:13][CH3:14])[CH:5]=[C:4](OCOC)[C:3]=1[C:19](=[O:21])C>C(O)C>[CH3:14][O:13][CH2:12][O:11][C:6]1[CH:7]=[CH:2][C:3]([CH:19]=[O:21])=[CH:4][CH:5]=1
|
Name
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2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(2-propenyl)acetophenone
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1CC=C)OCOC)OCOC)C(C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 119.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |